3-Quinolin-3-ylbenzoic acid
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Overview
Description
3-Quinolin-3-ylbenzoic acid is an organic compound that features a quinoline ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline ring is a heterocyclic aromatic compound known for its presence in many biologically active molecules, while the benzoic acid moiety is a simple aromatic carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-3-ylbenzoic acid typically involves the construction of the quinoline ring followed by its functionalization with a benzoic acid group. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Quinolin-3-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group on the quinoline ring can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
- Quinoline N-oxide
- Aminoquinoline derivatives
- Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
3-Quinolin-3-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Quinolin-3-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes. The benzoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Quinoline: A simpler structure without the benzoic acid group.
Quinolinic acid: Contains a carboxylic acid group but differs in the position of the functional groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: 3-Quinolin-3-ylbenzoic acid is unique due to the combination of the quinoline ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents.
Properties
IUPAC Name |
3-quinolin-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-11(8-13)14-9-12-4-1-2-7-15(12)17-10-14/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSJRQKCVUHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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